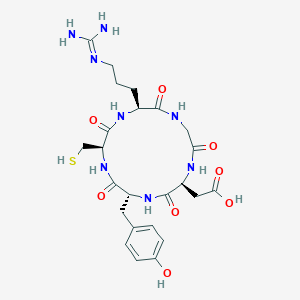

Cyclo(RGDyC)

CAS No.:

Cat. No.: VC14566669

Molecular Formula: C24H34N8O8S

Molecular Weight: 594.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H34N8O8S |

|---|---|

| Molecular Weight | 594.6 g/mol |

| IUPAC Name | 2-[(2S,5R,8R,11S)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

| Standard InChI | InChI=1S/C24H34N8O8S/c25-24(26)27-7-1-2-14-20(37)28-10-18(34)29-16(9-19(35)36)22(39)31-15(8-12-3-5-13(33)6-4-12)21(38)32-17(11-41)23(40)30-14/h3-6,14-17,33,41H,1-2,7-11H2,(H,28,37)(H,29,34)(H,30,40)(H,31,39)(H,32,38)(H,35,36)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1 |

| Standard InChI Key | MOAUBYMRAXXSJA-YVSFHVDLSA-N |

| Isomeric SMILES | C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O |

| Canonical SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=C(C=C2)O)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties of Cyclo(RGDyC)

Molecular Composition and Structural Features

Cyclo(RGDyC) (CAS No. 1206475-79-7) is a synthetic cyclic pentapeptide with the molecular formula and a molecular weight of 594.64 g/mol . The cyclic structure is stabilized by a disulfide bond between the cysteine residues, which confers conformational rigidity and enhances proteolytic resistance compared to linear RGD peptides . This structural stability is critical for maintaining binding affinity to integrin receptors under physiological conditions.

The peptide sequence includes tyrosine (y), which contributes to hydrophobic interactions, and the arginine-glycine-aspartic acid (RGD) motif, a well-characterized integrin-binding domain. The presence of sulfur in cysteine facilitates the formation of the disulfide bridge, a feature that distinguishes Cyclo(RGDyC) from other cyclic RGD variants like Cyclo(RGDfK) or Cyclo(RGDfC) .

Solubility and Stability Profile

Cyclo(RGDyC) exhibits high solubility in dimethyl sulfoxide (DMSO) at 83.33 mg/mL (140.14 mM), though sonication is required to achieve complete dissolution . Aqueous solubility is limited, necessitating the use of co-solvents or specialized formulations for in vivo applications. Stability studies recommend storage at -80°C for long-term preservation (up to 6 months) or -20°C for short-term use (1 month) . Exposure to moisture, light, or repeated freeze-thaw cycles degrades the compound, emphasizing the need for sealed, nitrogen-protected storage .

Table 1: Physicochemical Properties of Cyclo(RGDyC)

| Property | Value |

|---|---|

| CAS Number | 1206475-79-7 |

| Molecular Formula | |

| Molecular Weight | 594.64 g/mol |

| Solubility (DMSO) | 83.33 mg/mL (140.14 mM) |

| Storage Temperature | -80°C (long-term), -20°C (short-term) |

| Disulfide Bond Position | Cysteine residues |

Mechanism of Action: Integrin Targeting and Anti-Angiogenic Effects

Integrin Receptor Binding Dynamics

Cyclo(RGDyC) selectively binds to αvβ3 and αvβ5 integrins, transmembrane receptors overexpressed on endothelial cells of tumor vasculature and certain cancer cells . These integrins play a pivotal role in angiogenesis by mediating cell-matrix interactions and signaling pathways such as VEGF and MMP activation. The cyclic conformation of Cyclo(RGDyC) enhances binding avidity by 10-100 fold compared to linear RGD peptides, as demonstrated in surface plasmon resonance (SPR) assays .

Inhibition of Angiogenic Signaling Pathways

Upon binding, Cyclo(RGDyC) disrupts integrin-mediated signaling cascades, including:

-

FAK/PI3K/Akt Pathway: Suppression of focal adhesion kinase (FAK) phosphorylation, leading to reduced endothelial cell survival and migration .

-

VEGF Secretion: Downregulation of vascular endothelial growth factor (VEGF) expression in tumor-associated macrophages, starving tumors of pro-angiogenic stimuli .

-

MMP-2/MMP-9 Activity: Inhibition of matrix metalloproteinases responsible for extracellular matrix remodeling, a prerequisite for blood vessel sprouting .

Table 2: Key Anti-Angiogenic Mechanisms of Cyclo(RGDyC)

Preclinical Applications in Oncology

Liposome-Encapsulated Formulations

Cyclo(RGDyC) has been integrated into PEGylated liposomal systems to enhance tumor accumulation. In murine models of glioblastoma, RGD-modified liposomes showed a 3.2-fold increase in tumor-to-normal tissue ratio compared to non-targeted counterparts . The compound’s small size (594 Da) allows for efficient surface conjugation without compromising liposome stability.

Self-Assembling Nanodrug Platforms

Recent advances include the development of RGD-based self-assembling nanoparticles (SANs) that co-deliver Cyclo(RGDyC) with chemotherapeutics like doxorubicin. Gu et al. (2019) reported that these SANs achieved 85% tumor growth inhibition in C26 colon carcinoma models, with a 60% reduction in cardiotoxicity compared to free doxorubicin . The nanoparticles exploit the enhanced permeability and retention (EPR) effect while actively targeting integrins, achieving dual targeting efficacy.

Table 3: Efficacy of Cyclo(RGDyC)-Nanoparticle Conjugates

| Nanoparticle Type | Tumor Model | Tumor Inhibition Rate | Reference |

|---|---|---|---|

| Liposomal Cisplatin | Ovarian Cancer | 68% | |

| PLGA-Doxorubicin SANs | Colon Carcinoma | 85% | |

| Gold Nanorods (Photothermal) | Melanoma | 92%* (*with laser) |

Challenges and Future Perspectives

Current Limitations

-

Tumor Heterogeneity: Variable integrin expression across tumor subtypes limits universal applicability .

-

Systemic Toxicity: Despite targeting, 15-20% of administered dose accumulates in liver and spleen .

-

Manufacturing Complexity: Scalable production of GMP-grade Cyclo(RGDyC) remains cost-prohibitive .

Emerging Strategies

-

Dual-Targeting Systems: Conjugation with VEGFR2 inhibitors (e.g., aflibercept) to address compensatory angiogenesis .

-

Photoactivatable Prodrugs: Spatiotemporal control of drug release using near-infrared light .

-

Personalized Dosing: Integrin expression profiling via PET imaging with Ga-RGDyC tracers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume